CH5138303
Overview
Description
CH5138303 is a potent and orally active inhibitor of heat shock protein 90 (Hsp90). It has shown high binding affinity for the N-terminal domain of Hsp90α, with a dissociation constant (Kd) of 0.52 nM . This compound exhibits significant anti-proliferative activity against various human cancer cell lines, including HCT116 colorectal cancer cells and NCI-N87 gastric cancer cells .
Mechanism of Action
Target of Action
CH5138303, also known as “4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[DE]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanamide”, is a potent and orally active inhibitor of Hsp90 . Hsp90 (Heat Shock Protein 90) is a chaperone protein that assists other proteins to fold properly, stabilizes proteins against heat stress, and aids in protein degradation . It plays an important role in maintaining cellular homeostasis.
Mode of Action
This compound shows high binding affinity for the N-terminal of Hsp90α, with a dissociation constant (Kd) of 0.52 nM . By binding to Hsp90α, this compound inhibits its function, leading to the destabilization and eventual degradation of Hsp90 client proteins .
Biochemical Pathways
The inhibition of Hsp90 by this compound affects multiple biochemical pathways. As Hsp90 is involved in protein folding and stabilization, its inhibition can lead to the misfolding and degradation of many proteins, affecting pathways they are involved in . This can result in the disruption of cellular homeostasis and the inhibition of proliferation in certain cancer cells .
Pharmacokinetics
This compound has been shown to have high oral bioavailability in mice (F=44.0%) . This means that a significant proportion of this compound is able to reach systemic circulation intact after oral administration.
Result of Action
This compound shows potent anti-proliferative activity against human cancer cell lines such as HCT116 and NCI-N87, with IC50 values of 0.098 and 0.066 μM, respectively . This suggests that this compound can effectively inhibit the growth of these cancer cells. Moreover, this compound has demonstrated potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound in liver microsomes has been reported , suggesting that it can remain stable in certain biological environments.
Biochemical Analysis
Biochemical Properties
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity. For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling cascades .
Cellular Effects
The effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide on cellular processes are profound. It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .
Molecular Mechanism
At the molecular level, 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, the compound may inhibit a kinase by occupying its ATP-binding site, preventing phosphorylation of downstream targets. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide over time have been studied in various laboratory settings. The compound is relatively stable under physiological conditions but may degrade over extended periods or under extreme conditions. Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as tumor suppression or anti-inflammatory activity. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes.
Metabolic Pathways
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide is critical for its function. The compound may be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can affect its activity, such as modulating mitochondrial function or influencing gene expression in the nucleus .
Preparation Methods
The synthesis of CH5138303 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The synthetic route and reaction conditions for this compound are detailed in various research publications, but specific industrial production methods are not widely disclosed.
Chemical Reactions Analysis
CH5138303 undergoes various chemical reactions, primarily involving its interaction with Hsp90. It shows high binding affinity for the N-terminal domain of Hsp90α and exhibits potent anti-proliferative activity against human cancer cell lines . The compound is stable in liver microsomes, indicating its potential for in vivo applications .
Scientific Research Applications
It inhibits the growth of HCT116 and NCI-N87 human tumor cell lines in vitro, with half-maximal inhibitory concentration (IC50) values of 0.098 μM and 0.066 μM, respectively . Additionally, CH5138303 has demonstrated potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model, with a median effective dose (ED50) of 3.9 mg/kg . The compound’s high oral bioavailability in mice (44%) further supports its potential for therapeutic use .
Comparison with Similar Compounds
CH5138303 is unique among Hsp90 inhibitors due to its high binding affinity and potent anti-proliferative activity. Similar compounds include KW-2478, a non-ansamycin Hsp90 inhibitor with an IC50 of 3.8 nM , and VER-50589, another potent Hsp90 inhibitor . this compound’s high oral bioavailability and strong in vivo antitumor efficacy distinguish it from these other inhibitors .
Properties
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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